Cas no 1806760-53-1 (4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine)

4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine is a fluorinated pyridine derivative characterized by its trifluoromethoxy and trifluoromethyl substituents, which enhance its electron-withdrawing properties and metabolic stability. The aminomethyl group at the 4-position provides a reactive handle for further functionalization, making it a versatile intermediate in pharmaceutical and agrochemical synthesis. Its structural features contribute to improved lipophilicity and bioavailability, which are advantageous in the design of bioactive compounds. The presence of multiple fluorine atoms also increases resistance to enzymatic degradation, making it valuable for applications requiring prolonged activity. This compound is typically used in research and development for constructing complex molecules with tailored physicochemical properties.
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine structure
1806760-53-1 structure
Product name:4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
CAS No:1806760-53-1
MF:C9H8F6N2O
Molecular Weight:274.163043022156
CID:4841626

4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 化学的及び物理的性質

名前と識別子

    • 4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
    • インチ: 1S/C9H8F6N2O/c1-4-7(18-9(13,14)15)5(3-16)2-6(17-4)8(10,11)12/h2H,3,16H2,1H3
    • InChIKey: YWVDFLDPLDTRAY-UHFFFAOYSA-N
    • SMILES: FC(C1=CC(CN)=C(C(C)=N1)OC(F)(F)F)(F)F

計算された属性

  • 水素結合ドナー数: 1
  • 氢键受体数量: 9
  • 重原子数量: 18
  • 回転可能化学結合数: 2
  • 複雑さ: 279
  • トポロジー分子極性表面積: 48.1
  • XLogP3: 2.2

4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine Pricemore >>

Enterprise No. Product name Cas No. Purity 仕様 Price 更新日時 Inquiry
Alichem
A029084141-1g
4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine
1806760-53-1 97%
1g
$1,534.70 2022-03-31

4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine 関連文献

4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridineに関する追加情報

4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine: A Comprehensive Overview

The compound with CAS No 1806760-53-1, known as 4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine, is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and materials science. This compound is characterized by its unique pyridine ring structure, which is substituted with several functional groups that impart distinctive chemical and biological properties. The presence of trifluoromethoxy and trifluoromethyl groups, along with an aminomethyl substituent, makes this molecule a valuable candidate for various applications in drug discovery and advanced materials.

The synthesis of 4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine involves a series of intricate chemical reactions, including nucleophilic substitutions, electrophilic aromatic substitutions, and fluorination processes. Recent advancements in catalytic methods have enabled researchers to achieve higher yields and better purity levels during the synthesis of this compound. The use of palladium-catalyzed coupling reactions has been particularly effective in constructing the pyridine ring system with the desired substituents.

One of the most notable features of this compound is its trifluoromethoxy group, which contributes significantly to its electronic properties. The electronegative fluorine atoms in this group create a strong electron-withdrawing effect, enhancing the molecule's ability to participate in various chemical reactions. This property has made it a valuable component in the development of novel pharmaceutical agents, particularly in the design of kinase inhibitors and other enzyme-targeting drugs.

The trifluoromethyl group present in this compound also plays a crucial role in its chemical behavior. This group not only increases the molecule's stability but also enhances its lipophilicity, making it more suitable for crossing biological membranes. Recent studies have demonstrated that this compound exhibits potent anti-inflammatory and antioxidant activities, which further underscore its potential as a therapeutic agent.

The presence of an aminomethyl group introduces additional functional versatility to this molecule. This group can act as a nucleophile or undergo further modifications to introduce additional functionalities, such as alkylation or acylation. Such modifications can significantly expand the range of applications for this compound in both academic research and industrial settings.

In terms of biological activity, 4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine has shown remarkable promise in recent preclinical studies. Researchers have reported that this compound exhibits strong anti-tumor activity by selectively targeting cancer cells while sparing healthy cells. Additionally, it has demonstrated potential as a neuroprotective agent, offering protection against oxidative stress-induced neuronal damage.

The unique combination of functional groups in this compound also makes it an attractive candidate for use in advanced materials science applications. For instance, its electron-withdrawing properties make it suitable for incorporation into organic semiconductors and electronic devices. Recent research has explored its potential as a building block for next-generation organic light-emitting diodes (OLEDs), where its high stability and efficient charge transport properties are highly desirable.

In conclusion, 4-(Aminomethyl)-2-methyl-3-(trifluoromethoxy)-6-(trifluoromethyl)pyridine (CAS No 1806760-53-1) is a multifaceted compound with a wide range of applications across various scientific disciplines. Its distinctive chemical structure, coupled with its versatile functional groups, positions it as a key player in both medicinal chemistry and materials science. As research continues to uncover new insights into its properties and potential uses, this compound is poised to make significant contributions to the development of innovative therapies and advanced materials.

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